Cas no 293764-10-0 (methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- methyl 6-(2,5-dimethoxyphenyl)-2-hydroxy-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
-
- Inchi: 1S/C15H18N2O5/c1-8-12(14(18)22-4)13(17-15(19)16-8)10-7-9(20-2)5-6-11(10)21-3/h5-7,13H,1-4H3,(H2,16,17,19)
- InChI Key: DPYANOFOCFBUFD-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C)=C(C(OC)=O)C(C2=CC(OC)=CC=C2OC)N1
methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867012-0.05g |
methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
293764-10-0 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
1PlusChem | 1P0297KV-50mg |
methyl4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
293764-10-0 | 90% | 50mg |
$3467.00 | 2024-05-06 |
methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Related Literature
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Additional information on methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Research Brief on Methyl 4-(2,5-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS: 293764-10-0)
Recent studies on methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 293764-10-0) have highlighted its potential as a key intermediate in the synthesis of biologically active compounds. This compound, belonging to the tetrahydropyrimidine class, has garnered attention due to its structural versatility and pharmacological relevance. Researchers have explored its applications in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The presence of the dimethoxyphenyl and carboxylate moieties enhances its binding affinity to various biological targets, making it a promising candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in inhibiting specific enzymes involved in viral replication. The research team utilized molecular docking and in vitro assays to evaluate its efficacy against RNA-dependent RNA polymerase (RdRp), a critical enzyme in several RNA viruses. The results indicated a moderate inhibitory effect, suggesting the need for structural optimization to enhance potency. Additionally, the compound's low cytotoxicity profile in human cell lines underscores its potential for therapeutic development.
Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which explored the compound's anticancer properties. The study focused on its ability to modulate the activity of histone deacetylases (HDACs), enzymes implicated in cancer progression. Preliminary data revealed that methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited selective inhibition of HDAC6, a subtype associated with tumor metastasis. These findings open new avenues for designing HDAC6-specific inhibitors with improved selectivity and reduced side effects.
In the context of synthetic chemistry, recent efforts have been directed toward optimizing the compound's yield and purity. A 2023 Organic Process Research & Development paper detailed a novel catalytic method for its synthesis, employing green chemistry principles to minimize waste and improve scalability. The proposed method achieved a 78% yield with >99% purity, addressing previous challenges related to byproduct formation and purification. This advancement is expected to facilitate large-scale production for preclinical and clinical studies.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and pharmacokinetic properties. Future research should prioritize in vivo studies to assess bioavailability, metabolic stability, and toxicity. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into viable therapeutic candidates. The ongoing exploration of methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate underscores its potential as a multifaceted tool in drug discovery and development.
293764-10-0 (methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) Related Products
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 42464-96-0(NNMTi)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)




